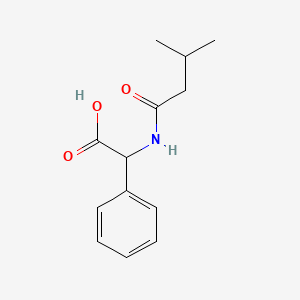![molecular formula C16H19F2N3O2 B2437623 N-[2-[4-(2,6-Difluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2197485-30-4](/img/structure/B2437623.png)
N-[2-[4-(2,6-Difluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[4-(2,6-Difluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide, commonly known as DFP-10825, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
DFP-10825 exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes and proteins, including phosphodiesterase 4 (PDE4), cyclooxygenase-2 (COX-2), and nuclear factor kappa B (NF-κB). It also modulates various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have various biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increases the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). It also reduces the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are implicated in oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
DFP-10825 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified. It has shown promising therapeutic effects in various diseases, making it a potential candidate for drug development. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways. Its pharmacokinetics and toxicity profile also need to be investigated to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the study of DFP-10825. One direction is to further investigate its mechanism of action and molecular targets. Another direction is to determine its pharmacokinetics and toxicity profile in preclinical and clinical studies. Additionally, its potential therapeutic applications in other diseases, such as autoimmune disorders and metabolic disorders, can also be explored. Finally, its use in combination with other drugs or therapies can also be investigated to enhance its therapeutic effects.
In conclusion, DFP-10825 is a small molecule drug that has shown promising therapeutic effects in various diseases. Its mechanism of action involves the inhibition of various enzymes and signaling pathways, and it exerts its effects through multiple biochemical and physiological mechanisms. While it has several advantages for lab experiments, further studies are needed to determine its safety and efficacy in humans and to explore its potential therapeutic applications in other diseases.
Synthesemethoden
DFP-10825 can be synthesized through a multi-step process involving the reaction of 2,6-difluoroaniline with 1-(2-bromoethyl)-4-(2,6-difluorophenyl)piperazine, followed by the reaction of the resulting intermediate with N-methylprop-2-enamide. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
DFP-10825 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurological disorders. In cancer, DFP-10825 has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammatory disorders, DFP-10825 has been shown to reduce inflammation and oxidative stress. In neurological disorders, DFP-10825 has been shown to improve cognitive function and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
N-[2-[4-(2,6-difluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2N3O2/c1-3-14(22)19(2)11-15(23)20-7-9-21(10-8-20)16-12(17)5-4-6-13(16)18/h3-6H,1,7-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLXVPTYZZRBTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCN(CC1)C2=C(C=CC=C2F)F)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

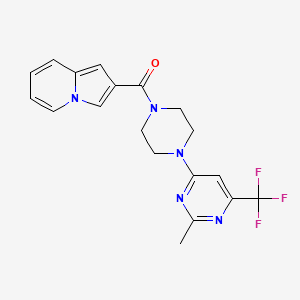
![N-{4-[4-(4-Methoxy-benzoyl)-piperazine-1-sulfonyl]-phenyl}-acetamide](/img/structure/B2437542.png)

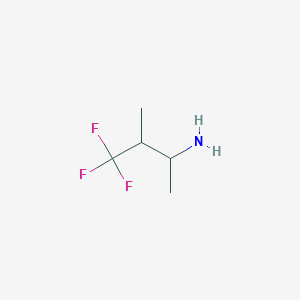
![N-benzyl-N-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2437546.png)
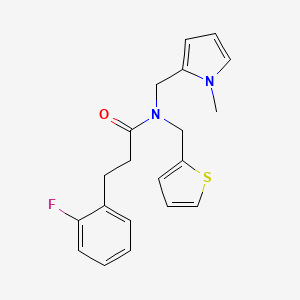
![6-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-sulfonamide](/img/structure/B2437549.png)
![N'-(3,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2437550.png)
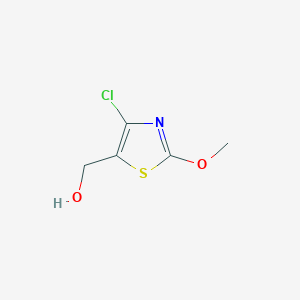
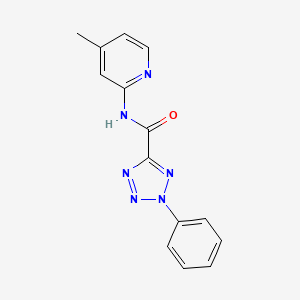
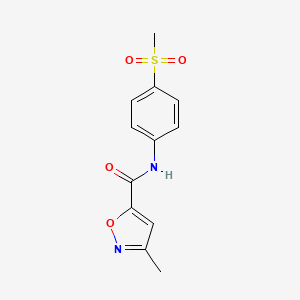
![4-(3,4-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2437556.png)
![N-(3-cyanothiophen-2-yl)-3-[(4-fluorophenyl)sulfonylamino]benzamide](/img/structure/B2437561.png)
